Thiethylperazine

Catalog No.
S545195
CAS No.
1420-55-9
M.F
C22H29N3S2
M. Wt
399.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiethylperazine

CAS Number

1420-55-9

Product Name

Thiethylperazine

IUPAC Name

2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine

Molecular Formula

C22H29N3S2

Molecular Weight

399.6 g/mol

InChI

InChI=1S/C22H29N3S2/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24/h4-5,7-10,17H,3,6,11-16H2,1-2H3

InChI Key

XCTYLCDETUVOIP-UHFFFAOYSA-N

SMILES

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C

Solubility

Soluble in DMSO, not in water

Synonyms

Norzine, Thiethylperazine, Thiethylperazine Malate, Thiethylperazine Maleate (2:1), Torecan

Canonical SMILES

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C

Description

The exact mass of the compound Thiethylperazine is 399.18029 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines. It belongs to the ontological category of N-methylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystals from acetone

XLogP3

5.4

Exact Mass

399.18029

Boiling Point

227 °C at 1.00E-02 mm Hg
227 °C @ 0.01 mm Hg

LogP

5.41
5.41 (LogP)
5.41 @ 25 °C
5

Appearance

Solid powder

Melting Point

62-64 °C
63.0 °C
62-64°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8ETK1WAF6R

Related CAS

1179-69-7 (maleate (1:2))
52239-63-1 (malate (1:2))

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (80%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment or relief of nausea and vomiting.

Therapeutic Uses

Antiemetics; Dopamine Antagonists
EXPTL USE (VET): THE EFFECT OF THIETHYLPERAZINE ON VESTIBULAR NYSTAGMUS IN RABBITS WAS INVESTIGATED. THE NYSTAGMUS WAS PROVOKED BY MEANS OF A TORSION SWING. A CLEAR SUPPRESSIVE EFFECT BUT LESS STRONG & SHORTER THAN CINNARIZINE & SULPIRIDE WAS SEEN WITH THIETHYLPERAZINE.
EXPTL USE (VET): DOGS FED 0.4 KG DOG FOOD WERE THEN INJECTED WITH 0.86 MG/KG THIETHYLPERAZINE IM & IRRADIATED BY (60)CO TELETHERAPY UNIT. THE DOSE OF RADIATION CAUSING EMESIS IN 50% (ED50) OF CONTROL DOGS WAS 170 RAD. ED50 WAS INCR TO 320 RAD BY THIETHYLPERAZINE.
A PHENOTHIAZINE ANTIEMETIC EFFECTIVE IN RELIEF OF NAUSEA & VOMITING FROM VARIOUS CAUSES. IT IS ALSO POSSIBLY EFFECTIVE FOR MGMNT OF VERTIGO. /MALEATE/
BECAUSE OF ITS SOLUBILITY, THIS SALT IS USED TO PREPARE THE INJECTION. /MALATE/
... DOSAGE FORMS: SUPPOSITORIES NF, TABLETS NF ... /MALEATE/
...USED TO TREAT...VOMITING ASSOCIATED WITH VERTIGO & WITH ADMIN OF GENERAL ANESTHETICS, ANTINEOPLASTIC AGENTS, & IONIZING RADIATION. THIS PHENOTHIAZINE IS NOT USEFUL IN PREVENTING MOTION SICKNESS & MAY BE INEFFECTIVE WHEN VOMITING IS CAUSED BY EMOTIONAL DISTURBANCES. /MALEATE & MALATE/
...DECR SEVERITY OF SYMPTOMS AS WELL AS INCIDENCE OF NAUSEA & VOMITING; IT DOES NOT POTENTIATE NARCOTICS, PROLONG POST-ANESTHETIC SLEEP TIME, OR PRODUCE HYPOTENSION THAT IS ASSOCIATED WITH MANY OTHER PHENOTHIAZINES. /MALATE & MALEATE/
.../HAS/ GREATER ANTIEMETIC ACTIVITY THAN TRADITIONALLY EMPLOYED DRUGS SUCH AS PROCHLORPERAZINE (COMPAZINE) & CHLORPROMAZINE (THORAZINE). /MALATE & MALEATE/
ONE STUDY COMPARING ANTIHISTAMINES TO...THIETHYLPERAZINE FOUND THE LATTER TO BE SUPERIOR /IN PREVENTION OF MOTION SICKNESS/.
...CURRENTLY MARKETED ONLY AS AN ANTIEMETIC, ALTHOUGH IT IS A POTENT DOPAMINERGIC ANTAGONIST WITH MANY NEUROLEPTIC-LIKE PROPERTIES; IT IS AN EFFICACIOUS ANTIPSYCHOTIC AGENT.
TEN SCHIZOPHRENICS RECEIVING UP TO 324 MG THIETHYLPERAZINE MALATE/DAY FOR 18.5 DAYS SHOWED MARKED THERAPEUTIC RESPONSE WITH COMPLETE OR NEARLY COMPLETE REMISSION IN 8 PT. EXTRAPYRAMIDAL OR PSEUDOPARKINSON SIDE EFFECTS NOTED @ APPROX 100 MG/DAY.

Pharmacology

Thiethylperazine, an atypical antipsychotic agent, is used to treat both negative and positive symptoms of schizophrenia, acute mania with bipolar disorder, agitation, and psychotic symptoms in dementia. Future uses may include the treatment of obsessive-compulsive disorder and severe behavioral disorders in autism. Structurally and pharmacologically similar to clozapine, Thiethylperazine binds to alpha(1), dopamine, histamine H1, muscarinic, and serotonin type 2 (5-HT2) receptors.
Thiethylperazine is a piperazine phenothiazine derivative and a dopamine antagonist used as antiemetic. Thiethylperazine blocks postsynaptic dopamine 2 (D2) receptors in the medullary chemoreceptor trigger zone (CTZ), thereby decreasing stimulation of the vomiting center in the brain. Peripherally, thiethylperazine blocks the vagus nerve in the gastrointestinal tract. In addition, this agent also shows antagonistic activities mediated through muscarinic receptors, H1-receptors, and alpha(1)-receptors.

MeSH Pharmacological Classification

Antiemetics

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AD - Phenothiazine derivatives
R06AD03 - Thiethylperazine

Mechanism of Action

Thiethylperazine is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha(1)-receptors, and histamine H1-receptors. Thiethylperazine's antipsychotic effect is due to antagonism at dopamine and serotonin type 2 receptors, with greater activity at serotonin 5-HT2 receptors than at dopamine type-2 receptors. This may explain the lack of extrapyramidal effects. Thiethylperazine does not appear to block dopamine within the tubero-infundibular tract, explaining the lower incidence of hyperprolactinemia than with typical antipsychotic agents or risperidone. Antagonism at muscarinic receptors, H1-receptors, and alpha(1)-receptors also occurs with thiethylperazine.
THERE IS AN ADENYLATE CYCLASE IN LIMBIC SYSTEM, AS WELL AS IN CAUDATE NUCLEUS, THAT IS SPECIFICALLY ACTIVATED BY DOPAMINE. ...ACTIVATION OF...ENZYME IS... BLOCKED BY...PHENOTHIAZINES. ...THERAPEUTIC EFFICACY & SIDE EFFECTS MAY RELATE TO INHIBITION OF DOPAMINE ACTIVATION OF ADENYLATE CYCLASE. /PHENOTHIAZINES/
...PHENOTHIAZINES, BLOCK DOPAMINE RECEPTORS & INCR TURNOVER RATE OF DOPAMINE IN CORPUS STRIATUM. INCR TURNOVER RATE IS BELIEVED TO BE RESULT OF NEURONAL FEEDBACK MECHANISM. ...FIRING OF.../IDENTIFIED DOPAMINERGIC NEURONS IN SUBSTANTIA NIGRA & VENTRAL TEGMENTAL AREAS/ IS INCR BY ANTIPSYCHOTIC PHENOTHIAZINES. /PHENOTHIAZINES/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1420-55-9
1179-69-7

Wikipedia

Thiethylperazine
Thiethylperazine maleate

Drug Warnings

IT SHOULD NOT BE USED IN PREGNANCY OR CHILDREN UNDER 12 YEARS OF AGE. OTHER CONTRAINDICATIONS & SIDE EFFECTS ARE THE SAME AS THOSE FOR OTHER PHENOTHIAZINES. /MALEATE/
THESE AGENTS SHOULD BE USED CAUTIOUSLY IN PT WITH SEVERE LIVER DISEASE & SEIZURE DISORDERS & IN ELDERLY PT. /ANTIEMETIC PHENOTHIAZINES/
... PHENOTHIAZINES ... SHOULD BE USED WITH EXTREME CAUTION, IF @ ALL, IN UNTREATED EPILEPTIC PT & IN PT UNDERGOING WITHDRAWAL FROM CENTRAL DEPRESSANT DRUGS SUCH AS ALCOHOL, BARBITURATES, AND BENZODIAZEPINES. PHENOTHIAZINES MAY BE USED IN EPILEPTICS IF MODERATE DOSES ARE ATTAINED GRADUALLY AND IF CONCOMITANT ANTICONVULSANT DRUG THERAPY IS MAINTAINED. /PHENOTHIAZINES/
...PRECAUTIONS SHOULD BE OBSERVED IN USE OF PHENOTHIAZINES FOR NAUSEA & VOMITING AS WITH USE OF POTENT ANALGESICS IN TREATMENT OF PAIN, BECAUSE THEY MAY MASK DIAGNOSTIC SYMPTOMS IN ACUTE SURGICAL CONDITIONS OR NEUROLOGICAL SYNDROMES. /PHENOTHIAZINES/
For more Drug Warnings (Complete) data for ETHYLTHIOPERAZINE (31 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Bourquin et al, Helv Chim Acta 41, 1072 (1958).
THIETHYLPERAZINE IS REACTED WITH A DOUBLE EQUIMOLAR QUANTITY OF MALIC ACID. /MALATE/
...Reacting 2-(ethylthio)-phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine in presence of sodamide... Base is dissolved in suitable solvent & reacted with double molar quantity of maleic acid... US patent 3,336,197. /Maleate/

Analytic Laboratory Methods

TORECAN DIMALEATE WAS EXTRACTED FROM PILLS & SUPPOSITORIES WITH 0.1 N HCL & DETERMINED BY POLAROGRAPHY.
CHEMICAL CHARACTERIZATION OF THIETHYLPERAZINE DIMALEATE BY MASS SPECTROMETRY WITH POSSIBLE FRAGMENTATION ROUTES.

Interactions

/INTERACTS WITH/...GUANETHIDINE (BLOCKADE OF ANTIHYPERTENSIVE EFFECT); MORPHINE (POTENTIATES SEDATION); MEPERIDINE (INCR RESP DEPRESSION); BARBITURATES & OTHER CNS DEPRESSANTS INCL ALCOHOL (POTENTIATION RESULTING IN INCR SEDATIVE EFFECT OR PROLONGED POST-ANESTHETIC SLEEP TIME)... /MALATE & MALEATE/
/INTERACTS WITH/...LEVODOPA (DECR UPTAKE & EFFECTIVENESS); ANTICONVULSANTS (LOWERS SEIZURE THRESHOLD); PROCARBAZINE (POTENTIATION OF BEHAVIORAL ABNORMALITIES). /MALATE & MALEATE/

Dates

Modify: 2023-07-15

Vipera ammodytes bites treated with antivenom ViperaTAb: a case series with pharmacokinetic evaluation

Miran Brvar, Tihana Kurtović, Damjan Grenc, Maja Lang Balija, Igor Križaj, Beata Halassy
PMID: 28092984   DOI: 10.1080/15563650.2016.1277235

Abstract

In clinical practice it is difficult to differentiate between V. berus and V. ammodytes venomous bites. In the past this was not a concern, but due to the current shortage in Viperfav™ and European viper venom antiserum availability, V. a. ammodytes venomous bites have recently been treated with ViperaTAb
, which is a pharmaceutical formulation containing a monospecific ovine Fab fragments against the venom of V. berus.
To evaluate ViperaTAb
in V. a. ammodytes envenomations.
This is a prospective case series of three consecutive patients envenomed by V. a. ammodytes snakebite treated with ViperaTAb
. V. ammodytes venom, neurotoxic ammodytoxins, and Fab fragment levels were determined in serum samples and a pharmacokinetic analysis of the antivenom Fab fragments was carried out.
Three patients bitten by V. a. ammodytes with extensive local swelling, neurological symptoms and recurrent thrombocytopenia were treated with ViperaTAb
. V. ammodytes venom was detected in serum of all three patients. Ammodytoxins were detected in the serum of only the most severely envenomed patient who developed neurological symptoms. In the presented moderate cases, a dose of 8 mL of ViperaTAb
reduced swelling and improved systemic effects, such as thrombocytopenia. However, this dose of ViperaTAb
was not effective in the most severely envenomed patient with the highest serum values of V. ammodytes venom. In this case ViperaTAb
did not stop local swelling and it had no effect on neurological signs. ViperaTAb
's systemic clearance, distribution and elimination half-lives were 4.3-13.4 mL/h/kg, 1.2-3.2 h and 14.1-55.4 h, respectively.
In patients envenomed by V. a. ammodytes venom, ViperaTAb
reduces moderate swelling and temporarily improves systemic effects, except neurological symptoms. ViperaTAb
application induces a decrement of V. ammodytes venom level in the blood, but did not affect serum concentration of neurotoxic ammodytoxins in the one patient with measurable concentrations.


[Noncardiogenic pulmonary edema in the course of poisoning with clozapine, ketoprofen and thiethylperazine]

Magdalena Majewska, Małgorzata Kołodziej, Jarosław Szponar, Grzegorz Drelich, Piotr Danielewicz, Halina Kostek
PMID: 23243946   DOI:

Abstract

Pulmonary edema is a severe, potentially fatal clinical condition. It happens, when interstitial fluid is accumulating in the alveoli, impeding proper gas exchange. Typically we distinguish cardiogenic and noncardiogenic pulmonary edema. The article describes the case of severe pulmonary edema, which occurred in a young woman, free of cardiac diseases, about 30 hours after a suicidal drug poisoning (clozapine, ketoprofen, thiethylperazine). Both clozapine and ketoprofen intoxication, may be severe. Complications in these poisonings affect not only the central nervous system, but also the circulatory or respiratory system and may even occur several hours after the overdose of these drugs. The study considered the causes and possible mechanisms of pulmonary edema in poisoning with these drugs.


The influence of thiethylperazine on the absorption of effervescent aspirin in migraine

G Wainscott, T Kaspi, G N Volans
PMID: 22216523   DOI: 10.1111/j.1365-2125.1976.tb00351.x

Abstract

The absorption of effervescent aspirin was studied in three groups of patients during attacks of migraine. The first group received intramuscular thiethylperazine 10 min before effervescent aspirin; the second group received intramuscular metoclopramide 10 min before effervescent aspirin; and the third group received effervescent aspirin alone. Where possible each patient was retested when headache-free but under conditions which were otherwise as similar as possible to those during the acute attack. Intramuscular metoclopramide corrected the impairment of drug absorption that occurred during a migraine attack, whereas thiethylperazine did not. In the group of patients treated with thiethylperazine and aspirin, the impairment of absorption did not correlate with the duration of the symptoms, nor with the severity of the headache and nausea. Patients treated with thiethylperazine and aspirin tended to take longer to recover than those patients treated with metoclopramide and aspirin. However, in the thiethylperazine treated group, the time to recover did not correlate with the salicylate level achieved.


Anaphylactic reaction and unrelated, subsequent, known side effects during therapy with thiethylperazine

Giovanni Rossetti, Françoise Livio, Eliane Roulet, Michael F Hofer
PMID: 16101941   DOI: 10.1111/j.1399-3038.2005.00281.x

Abstract

We report the first case presenting with successive anaphylactic reaction and extra-pyramidal syndrome after treatment with thiethylperazine maleate (thiethylperazine). Both reactions were caused due to this anti-emetic drug, but an additive effect of clemastine fumarate, prescribed to treat the anaphylactic reaction, is suggested by the sequence of events. We discuss the importance of knowing the pharmacological similitudes of common prescribed drugs in order to avoid the occurrence of side effects.


Drug treatment during pregnancy and isolated orofacial clefts in hungary

Erzsébet H Puhó, Melinda Szunyogh, Júlia Métneki, Andrew E Czeizel
PMID: 17328645   DOI: 10.1597/05-208.1

Abstract

To evaluate the possible association between all kinds of drug treatments during pregnancy and isolated cleft lip with or without cleft palate (CL/P) and posterior cleft palate (PCP) in the offspring.
The dataset of the large population-based Hungarian Case-Control Surveillance of Congenital Abnormalities, 1980-1996, was evaluated.
One thousand three hundred seventy-four cases with isolated CL/P and 601 with PCP, plus 38,151 population controls (without birth defects) and 20,868 malformed controls with other defects.
In this observation case-control study the data collection was based on prospective medical records particularly prenatal logbook, retrospective maternal data via a self-reported questionnaire, and home visits of nonresponding mothers.
Isolated CL/P and PCP associated with drug treatments during pregnancy.
An increased risk for isolated CL/P was found in cases born to mothers treated with amoxicillin, phenytoin, oxprenolol, and thiethylperazine during the second and third month of pregnancy, i.e., the critical period of isolated CL/P. Risk of isolated PCP was increased in mothers with oxytetracycline and carbamazepine treatment during the third and fourth month of pregnancy, i.e., the critical period of PCP.
This study confirmed the orofacial cleft (OFC) inducing effect of phenytoin, carbamazepine, oxytetracycline, and thiethylperazine and suggested a possible association between OFCs and oxprenolol and amoxicillin. However, drugs may have only a limited role in the origin of isolated OFCs.


Thiethylperazine-induced parkinsonism: in vivo demonstration of dopamine D2 receptors blockade

C Briani, A Cagnin, F Chierichetti, M Tiberio, L Battistin, G Pizzolato
PMID: 15469457   DOI: 10.1111/j.1468-1331.2004.00844.x

Abstract

Thiethylperazine (Torecan) is a piperazine phenothiazine employed to relieve vertigo. Its use may be associated with extrapyramidal side effects (dystonia, akathisia, tardive dyskinesia) (Sulkava, 1984), but parkinsonism has rarely been described. We describe a woman who, 1 month after the onset of thiethylperazine treatment, developed parkinsonism that disappeared 2 months after withdrawal of the drug. However, cerebral single-photon emission computed tomography (SPECT) with the dopamine (DA) D2 receptors ligand 123I-iodobenzamide (123I-IBZM) revealed a persistent reduced DA D2 receptors activity (by 45%) in the basal ganglia (BG), which may be clinically not effective.


[Effect of thiethylperazine in vertigo]

J S LUMIO
PMID: 14467332   DOI:

Abstract




[VOMITING IN PREGNANCY. PREVENTION AND TREATMENT]

O C LIMA, M T MALTA, J E JORGEFILHO
PMID: 14333695   DOI:

Abstract




THE CONTROL OF VERTIGO BY THIETHYLPERAZINE

W H JOHNSON, P E IRELAND
PMID: 14327025   DOI: 10.1001/archotol.1965.00760010263008

Abstract




STUDIES OF DRUGS GIVEN BEFORE ANAESTHESIA. VI. THE PHENOTHIAZINE DERIVATIVES

J W DUNDEE, J MOORE, W J LOVE, R M NICHOLL, R S CLARKE
PMID: 14314889   DOI: 10.1093/bja/37.5.332

Abstract




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